5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorobenzyl group, a carboxamide moiety at position 4 (with a 3-chloro-4-methylphenyl substituent on the amide nitrogen), and an amino group at position 5 (Fig. 1). The amino group at position 5 enhances hydrogen-bonding capacity, distinguishing it from methyl or cyclopropyl analogs .
Properties
IUPAC Name |
5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c1-10-5-6-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYDCMWWLOQRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds related to "5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide":
Triazole Derivatives in Medicinal Chemistry
Triazoles and their derivatives have garnered significant attention in recent decades due to their chemotherapeutic potential . One of the triazole tautomers, specifically 1,2,4-triazole derivatives, exhibits a broad spectrum of biological activities, suggesting its therapeutic potential .
1,2,3-Triazole-Containing Hybrids
- Antitumor Activity : Research highlights the antitumor activities of novel synthesized triazole samples in human solid tumor cell lines, including colon, gastric, and breast tumors . Certain 5-stibanotriazoles have demonstrated excellent antitumor activity across tested tumor cell lines . Compounds with 4-methylphenyl fragments exhibited satisfactory low cytotoxicity toward normal cells .
- Cytotoxicity Analysis : One compound, 1-(2′-ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole, demonstrated significant cytotoxicity against breast cancer cell lines and was suggested as a lead cytotoxic agent against MCF7 cells, while also proving non-toxic to BEAS-2B (normal lung epithelial) cells . This compound also downregulated the expression of VEGFR1 in MCF-7 cells .
- Glioma Cell Inhibition : A hybrid compound, 5-((1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, inhibited the proliferation of U87 glioma cells and induced cell cycle arrest in the S phase, leading to a reduction in M-phase cells . This compound also upregulated p53, confirming its involvement in apoptosis .
- COX-2 and 5-LOX Inhibition : A 1,2,3-triazole-linked indole-3-glyoxamide fragment derivative exhibited dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), displaying high antiproliferative potential on the prostate cancer cell line DU145, with satisfactory in vivo anti-inflammatory activity and no ulcerogenic effects . This compound interfered with microtubule dynamics, acting as a microtubule-destabilizing agent .
- MALT1 Protease Inhibition : A novel and highly selective MALT1 protease inhibitor based on the N-aryl-piperidine-4-carboxamide derivative related to a triazole ring was reported, suggesting potential use in treating autoimmune disorders and B-cell lymphomas with a dysregulated NF-κB pathway .
Specific Compounds and their Activities
Mechanism of Action
The mechanism of action of 5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar 1,2,3-Triazole-4-carboxamide Derivatives
Structural Modifications and Substituent Effects
Position 1 Substitutions
- Target Compound : 3-Chlorobenzyl group at position 1.
- Analog I (ZIPSEY): 4-Chlorophenyl group at position 1, with a hydroxy-3-phenylpropan-2-yl substituent on the amide nitrogen .
- Analog II (LELHOB): 4-Chlorophenyl group at position 1, with a (3-phenyl-1,2-oxazol-5-yl)methyl substituent on the amide nitrogen .
Position 5 Substitutions
- Target Compound: Amino group at position 3.
- Analog III (LOHWIP): Methyl group at position 5 .
- Analog IV (Pokhodylo & Slyvka, 2020): Cyclopropyl group at position 5 .
- Key Difference: The amino group in the target compound facilitates stronger hydrogen-bonding interactions compared to methyl or cyclopropyl groups, which may improve binding affinity in biological targets (e.g., enzymes or receptors) .
Amide Nitrogen Substituents
- Target Compound : 3-Chloro-4-methylphenyl group on the amide nitrogen.
- Analog V (): Varied N-substituents, including alkyl and aryl groups .
- Key Difference : The 3-chloro-4-methylphenyl group balances steric bulk and electronic effects, contrasting with simpler substituents like 4-fluorobenzyl () or pyridylmethyl () .
Physicochemical Properties
*Calculated using fragment-based methods.
Key Observations :
- The target compound’s higher Cl content and amino group contribute to increased molecular weight and LogP compared to methyl-substituted analogs .
- Amino substitution at position 5 increases hydrogen-bond donors, enhancing solubility in polar solvents relative to cyclopropyl or methyl analogs .
Crystallographic and Intermolecular Interaction Analysis
- Target Compound : Predicted to exhibit extensive hydrogen bonding (NH2 and CONH groups) and π-π stacking (chlorophenyl rings), as seen in related triazoles () .
- Analog I (ZIPSEY) : Features hydroxyl-mediated hydrogen bonds and chlorophenyl π-stacking .
- Analog IV (Pokhodylo & Slyvka, 2020) : Cyclopropyl groups reduce planar interactions, leading to looser crystal packing .
Biological Activity
5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of the compound is with a molecular weight of 362.2 g/mol. The structure includes a triazole ring, which is often linked to various biological activities including anti-cancer properties and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl2N5O |
| Molecular Weight | 362.2 g/mol |
| CAS Number | 1225189-54-7 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, compounds containing the triazole moiety have been shown to interact with mitochondrial complex I, leading to altered cellular respiration and apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties:
- Complex I Inhibition : Research indicates that this compound may act as a potent inhibitor of mitochondrial complex I, which is crucial for ATP production in cancer cells .
- Cell Viability Assays : In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens:
- Bacterial Strains : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in preliminary assays. Specific studies reported moderate to high activity against Staphylococcus aureus and Escherichia coli .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation with an IC50 value indicating effective potency .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against Enterobacter aerogenes and Bacillus cereus. The compound exhibited notable inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent .
Q & A
Q. Data Analysis :
- Use QSAR models to correlate substituent properties (Hammett constants, logP) with activity .
(Advanced) How can contradictions in reported biological activities be resolved?
Answer:
Case Example : Discrepancies in IC₅₀ values for kinase inhibition across studies.
Resolution Strategies :
Standardized Assays : Replicate experiments using uniform conditions (e.g., ATP concentration, pH).
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., cell line variability) .
Molecular Dynamics (MD) : Simulate compound-protein interactions to assess binding stability under physiological conditions .
(Advanced) What computational approaches predict off-target interactions?
Answer:
Methodology :
- Target Profiling : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets.
- Toxicity Prediction : Apply ADMET models (e.g., admetSAR) to forecast hepatotoxicity or CYP450 inhibition.
- Pathway Analysis : Integrate STRING or KEGG databases to map affected signaling pathways .
Q. Validation :
- Test top-predicted off-targets in competitive binding assays.
(Future Directions) What emerging applications warrant investigation?
Q. Research Avenues :
- Neurodegenerative Diseases : Screen for tau protein aggregation inhibition using thioflavin-T assays (analogous to Carboxyamidotriazole’s anti-Alzheimer’s activity) .
- Antimicrobial Resistance : Evaluate Gram-negative biofilm disruption via crystal violet assays.
- Drug Delivery : Develop nanoparticle formulations (e.g., PLGA) to enhance brain permeability for CNS targets .
Q. Collaborative Frameworks :
- Partner with computational groups (e.g., ICReDD) for reaction path optimization and AI-driven SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
